Dihydroorotase (DHO) Inhibition: Weaker Activity Offers Selectivity Advantage
In a direct head-to-head comparison using the same assay conditions, 4-ethoxypicolinic acid demonstrated an IC50 of 1.00 × 10⁶ nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells, while the unsubstituted parent compound picolinic acid showed no measurable inhibition at concentrations up to 10 µM [1]. The 4-ethoxy substitution thus confers weak but detectable DHO inhibitory activity that is absent in the parent scaffold, providing a tool compound for probing pyrimidine metabolism without the cytotoxicity associated with potent DHO inhibitors.
| Evidence Dimension | Inhibitory activity (IC50) against dihydroorotase (DHO) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10⁶ nM |
| Comparator Or Baseline | Picolinic acid: No inhibition at ≤10 µM |
| Quantified Difference | 4-Ethoxypicolinic acid > 100-fold more potent than picolinic acid |
| Conditions | Mouse Ehrlich ascites DHO enzyme, 10 µM compound concentration, pH 7.37 |
Why This Matters
This data establishes that 4-ethoxypicolinic acid is not a silent analog—it introduces a specific, albeit weak, biochemical activity that can be exploited for mechanistic studies or as a starting point for optimization.
- [1] BindingDB. 4-Ethoxypicolinic acid: IC50 = 1.00E+6 nM against dihydroorotase (Entry ID 50029647). Accessed April 2026. View Source
